6-Bromo-2-methylnicotinonitrile
Overview
Description
6-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol. It is a brominated derivative of 2-methylnicotinonitrile, featuring a bromine atom at the 6th position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2-methylnicotinonitrile can be synthesized through several synthetic routes. One common method involves the bromination of 2-methylnicotinonitrile using bromine (Br2) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylnicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines or nitriles.
Scientific Research Applications
6-Bromo-2-methylnicotinonitrile is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of more complex organic molecules and is utilized in the development of pharmaceuticals, agrochemicals, and materials science. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 6-Bromo-2-methylnicotinonitrile exerts its effects depends on the specific reaction or application. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition, receptor binding, or polymerization processes.
Comparison with Similar Compounds
6-Bromo-2-methylnicotinonitrile is similar to other brominated pyridines, such as 2-bromo-6-methylnicotinonitrile and 3-bromo-2-methylnicotinonitrile. its unique position of the bromine atom on the pyridine ring distinguishes it from these compounds. The presence of the bromine atom at the 6th position enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it an essential building block for the synthesis of various organic molecules. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
Properties
IUPAC Name |
6-bromo-2-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLPCDPMLFDENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652049 | |
Record name | 6-Bromo-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-39-4 | |
Record name | 6-Bromo-2-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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